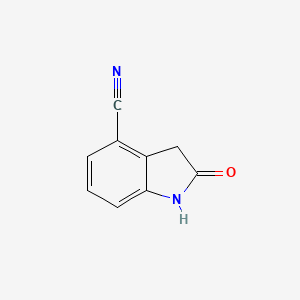

2-Oxoindoline-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

In the search for novel small molecules activating procaspase‐3, two series of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides have been designed and synthesized . The identification of the structures was performed using the analysis of IR, MS, 1H NMR, and 13C NMR .

Molecular Structure Analysis

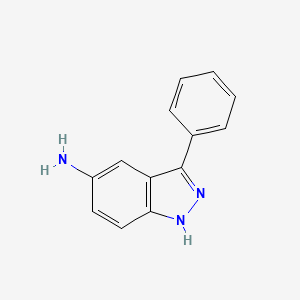

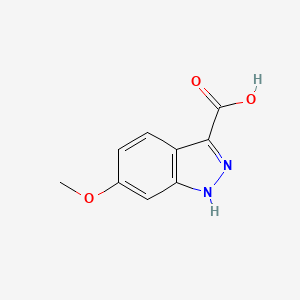

The molecular structure of 2-Oxoindoline-4-carbonitrile consists of an indole ring fused with a pyrrolidine-2,4-dione ring system. The stereochemistry of the molecules is analyzed .

Chemical Reactions Analysis

A general and practical protocol for an electrochemically controlled dearomative 2,3-difunctionalization of indoles via electrochemical anode-selective oxidative cross-coupling has been demonstrated . The reaction runs under metal-, oxidant- and catalyst-free conditions .

Physical And Chemical Properties Analysis

This compound is a versatile molecule that exhibits various physical and chemical properties. It has been studied for its potential applications in drug discovery, material science, and organic synthesis.

Scientific Research Applications

Synthesis and Biological Evaluation

A significant application of 2-Oxoindoline derivatives is in the field of organic synthesis and medicinal chemistry. For instance, the palladium-catalyzed direct addition of arylboronic acids to 2-aminobenzonitrile derivatives facilitates the synthesis of a wide range of compounds including 7-benzoyl-2-oxoindolines. These compounds have shown promising anticancer activity, as demonstrated by their inhibitory effects on various cancer cell lines. Compound 4e, in particular, exhibited potent anticancer activity with low IC50 values against H446 and HGC-27 in vitro. Additionally, molecular docking calculations have been performed to explore the interaction and binding affinity between these compounds and their tubulin target (Chen, Ye, & Su, 2014).

Chemical Transformations and Synthetic Studies

Explorations in chemical transformations involving 2-Oxoindoline derivatives have led to the discovery of unusual fragmentation processes. For example, base-assisted transformations of 2-(3-oxoindolin-2-yl)acetonitriles resulted in unexpected reactions, leading to the formation of 3-hydroxyindolin-2-ones through extrusions and shifts. This kind of study contributes significantly to the understanding of reaction mechanisms and provides insights into novel synthetic routes (Aksenov et al., 2022).

Novel Methodologies in Organic Chemistry

Innovative methodologies utilizing 2-Oxoindoline compounds have been developed, offering new approaches to chemical synthesis. An example is the umpolung strategy for the synthesis of chiral dispiro[2-amino-4, 5-dihydrofuran-3-carbonitrile]bisoxindoles. This method demonstrates high enantioselectivity and provides access to multifunctional compounds with complex structures, maintaining diastereo- and enantioselectivity throughout the transformations (Chen et al., 2020).

Optoelectronic and Nonlinear Properties

The study of optoelectronic and nonlinear properties of compounds containing 2-Oxoindoline structures has provided insights into their potential as multifunctional materials. Detailed studies involving density functional theory (DFT) have been conducted to understand these properties. Such research is crucial for developing new materials with specific electronic and optical characteristics (Irfan et al., 2020).

Mechanism of Action

Safety and Hazards

The safety data sheet for 2-Oxoindoline-4-carbonitrile indicates that it is a substance with a warning signal word . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

properties

IUPAC Name |

2-oxo-1,3-dihydroindole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-6-2-1-3-8-7(6)4-9(12)11-8/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDAXLREHSXDNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)

![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)

![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)

![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1358677.png)